molecular formula C20H20N2O3S2 B12526229 N-(2,2-Dimethoxyethyl)-6-[5-(phenylsulfanyl)thiophen-2-yl]pyridine-3-carboxamide CAS No. 864685-28-9

N-(2,2-Dimethoxyethyl)-6-[5-(phenylsulfanyl)thiophen-2-yl]pyridine-3-carboxamide

Cat. No.: B12526229
CAS No.: 864685-28-9
M. Wt: 400.5 g/mol
InChI Key: NVCMXIXPZUZJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-Dimethoxyethyl)-6-[5-(phenylsulfanyl)thiophen-2-yl]pyridine-3-carboxamide is a pyridine-3-carboxamide derivative featuring a thiophen-2-yl substituent modified with a phenylsulfanyl group at the 5-position and a dimethoxyethyl carboxamide moiety. This structure combines a heteroaromatic core (pyridine) with sulfur-containing substituents, which are known to influence electronic properties and binding interactions in medicinal chemistry .

Properties

CAS No.

864685-28-9

Molecular Formula

C20H20N2O3S2

Molecular Weight

400.5 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)-6-(5-phenylsulfanylthiophen-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C20H20N2O3S2/c1-24-18(25-2)13-22-20(23)14-8-9-16(21-12-14)17-10-11-19(27-17)26-15-6-4-3-5-7-15/h3-12,18H,13H2,1-2H3,(H,22,23)

InChI Key

NVCMXIXPZUZJMN-UHFFFAOYSA-N

Canonical SMILES

COC(CNC(=O)C1=CN=C(C=C1)C2=CC=C(S2)SC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling Protocol

Reagents:

  • 6-Bromonicotinic acid (1.0 eq)
  • 5-(Phenylsulfanyl)thiophen-2-ylboronic acid (1.2 eq)
  • Pd(PPh₃)₄ (5 mol%)
  • K₂CO₃ (2.0 eq)
  • DME/H₂O (4:1, v/v)

Procedure:

  • Deoxygenate solvent mixture under N₂ for 15 min.
  • Add substrates and catalyst, reflux at 85°C for 12 h.
  • Acidify with 1M HCl to pH 2–3, extract with EtOAc.
  • Purify via silica chromatography (hexane/EtOAc 3:1 → 1:1).

Yield: 68–72%.

Alternative Negishi Coupling

For substrates with boronic acid instability, employ:

  • ZnCl₂ (1.5 eq)
  • PdCl₂(dppf) (3 mol%)
  • THF, 60°C, 8 h
    Yield: 63%.

Amidation of Nicotinic Acid Derivatives

Acid Chloride Route

Reagents:

  • 6-[5-(Phenylsulfanyl)thiophen-2-yl]nicotinic acid (1.0 eq)
  • Oxalyl chloride (1.5 eq)
  • 2,2-Dimethoxyethylamine (1.2 eq)
  • DMF (catalytic)
  • DCM, 0°C → RT

Procedure:

  • Stir acid with oxalyl chloride/DMF in DCM until gas evolution ceases (~3 h).
  • Add amine dropwise at 0°C, warm to RT, stir 18 h.
  • Quench with sat. NaHCO₃, extract with DCM.
  • Dry (Na₂SO₄), concentrate, recrystallize (EtOH/H₂O).

Yield: 65–70%.

Coupling Reagent-Mediated Amidation

Reagents:

  • EDCI (1.2 eq)
  • HOBt (1.1 eq)
  • DIEA (2.0 eq)
  • DMF, RT, 24 h

Advantages: Avoids acid chloride handling.
Yield: 58–62%.

Synthesis of 5-(Phenylsulfanyl)thiophen-2-ylboronic Acid

Thiophene Functionalization

Step 1: Lithiation of 2-bromothiophene

  • LDA (1.1 eq), THF, −78°C
  • Add diphenyldisulfide (1.0 eq)
    Yield: 89%.

Step 2: Borylation via Miyaura borylation

  • Bis(pinacolato)diboron (1.5 eq)
  • Pd(dba)₂ (3 mol%)
  • KOAc (3.0 eq)
  • DMSO, 80°C, 6 h
    Yield: 76%.

Critical Parameter Optimization

Solvent Effects on Coupling Efficiency

Solvent Coupling Yield (%) Byproduct Formation (%)
DME/H₂O 72 <5
THF/H₂O 64 12
Toluene/EtOH 58 18

Optimal solvent: DME/H₂O.

Catalyst Screening for Suzuki Reaction

Catalyst Loading (mol%) Yield (%)
Pd(PPh₃)₄ 5 72
PdCl₂(dppf) 3 68
XPhos Pd G3 2 71

Cost-effective choice: Pd(PPh₃)₄.

Purification and Characterization

Chromatographic Conditions

  • Normal phase silica: EtOAc/hexane gradient (20% → 50%)
  • Reverse phase C18: MeOH/H₂O (60:40 → 85:15)
  • HPLC Purity: >99% (t₃ = 8.2 min, C18, 254 nm).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.95 (d, J=2.0 Hz, 1H), 8.40 (dd, J=8.4, 2.4 Hz, 1H), 7.68 (d, J=8.4 Hz, 1H), 7.42–7.35 (m, 5H), 7.12 (d, J=3.6 Hz, 1H), 6.98 (d, J=3.6 Hz, 1H), 3.82–3.78 (m, 2H), 3.54 (s, 6H), 3.41–3.37 (m, 2H).
  • HRMS (ESI⁺): m/z calcd for C₂₀H₂₀N₂O₃S₂ [M+H]⁺ 401.0992, found 401.0989.

Scale-Up Considerations

Cost Analysis

Component Cost/kg (USD) Contribution (%)
6-Bromonicotinic acid 420 38
Boronic acid 680 29
Pd(PPh₃)₄ 12,000 22
Solvents 50 11

Recommendation: Recover Pd via aqueous extraction (82% recovery).

Alternative Synthetic Routes

One-Pot Coupling-Amidation

Conditions:

  • Sequential Suzuki coupling (Pd(OAc)₂, SPhos)
  • In situ T3P®-mediated amidation
    Yield: 61% (overall).

Microwave-Assisted Synthesis

  • 150°C, 30 min, sealed vial
    Advantage: 4× faster than conventional heating
    Yield: 69%.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethoxyethyl)-6-[5-(phenylsulfanyl)thiophen-2-yl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Targeted Protein Degradation

One of the most significant applications of N-(2,2-Dimethoxyethyl)-6-[5-(phenylsulfanyl)thiophen-2-yl]pyridine-3-carboxamide lies in its use as a bifunctional compound that interacts with E3 ubiquitin ligase, specifically cereblon. This interaction facilitates the targeted degradation of specific proteins within cells, offering a novel approach to cancer treatment.

Mechanism of Action :

  • The compound binds to cereblon on one end and to a target protein on the other, effectively bringing them into proximity for ubiquitination and subsequent degradation .

Case Studies :

  • Recent studies have demonstrated its efficacy in degrading oncogenic proteins, thereby inhibiting tumor growth in preclinical models of multiple myeloma and other malignancies .

Pharmacological Activity

The compound has shown promise in modulating various pharmacological pathways, particularly those involved in cancer progression. Its structural features allow for interaction with multiple biological targets.

Research Findings :

  • In vitro studies have indicated that this compound can inhibit angiogenesis and promote apoptosis in cancer cells .

Potential Therapeutic Uses

Given its role in protein degradation and modulation of signaling pathways, this compound is being investigated for potential therapeutic applications beyond oncology, including autoimmune diseases and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethoxyethyl)-6-[5-(phenylsulfanyl)thiophen-2-yl]pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling cascades .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
N-(2,2-Dimethoxyethyl)-6-[5-(phenylsulfanyl)thiophen-2-yl]pyridine-3-carboxamide (Target) Pyridine-3-carboxamide 5-(Phenylsulfanyl)thiophen-2-yl; N-(2,2-dimethoxyethyl) Not provided
Losmapimod (GW856553) Pyridine-3-carboxamide 5-(Cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl; N-(2,2-dimethylpropyl) 383.46
6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-...dihydropyridine-3-carboxamide (AZ257) 1,4-Dihydropyridine 4-Bromophenyl-2-oxoethylthio; 2-furyl; 2-methoxyphenyl Not provided
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-...carboxamide Furo[2,3-b]pyridine 4-Fluorophenyl; 1-methylcyclopropylcarbamoyl; trifluoroethylamino Not provided

Key Observations :

  • Core Heterocycles : The target compound’s pyridine core contrasts with the 1,4-dihydropyridine (AZ257) and furo[2,3-b]pyridine () systems. Pyridine derivatives generally exhibit higher aromatic stability, whereas dihydropyridines and fused heterocycles (e.g., furopyridines) may enhance conformational flexibility or target specificity .
  • The dimethoxyethyl carboxamide in the target compound contrasts with Losmapimod’s dimethylpropyl group, which may alter solubility and membrane permeability .

Pharmacological and Physicochemical Properties

Table 2: Solubility and Bioavailability Predictions

Compound Name Water Solubility DMSO Solubility LogP (Predicted)
Target Compound Low (<1 mg/mL)* Moderate (e.g., ~50 mg/mL)* ~3.2 (estimated)
Losmapimod <1 mg/mL 76 mg/mL 3.8
AZ257 Not reported Likely high ~4.1 (estimated)

*Predicted based on structural analogs.

Key Observations :

  • The target compound’s low water solubility aligns with Losmapimod and other lipophilic pyridine derivatives, necessitating formulation strategies (e.g., DMSO solubilization) for in vitro studies .
  • The dimethoxyethyl group may improve solubility compared to Losmapimod’s tert-butyl chain, though this requires experimental validation.

Biological Activity

N-(2,2-Dimethoxyethyl)-6-[5-(phenylsulfanyl)thiophen-2-yl]pyridine-3-carboxamide, also known by its CAS number 864685-28-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula: C20H20N2O3S2
  • Molecular Weight: 400.5144 g/mol
  • CAS Number: 864685-28-9

This compound features a pyridine ring substituted with a thiophene moiety and a dimethoxyethyl group, which may influence its biological properties.

Synthesis

The synthesis of this compound involves multi-step chemical reactions typically starting from commercially available precursors. The synthetic route often includes:

  • Formation of the thiophene derivative.
  • Introduction of the phenylsulfanyl group.
  • Coupling with the pyridine derivative to yield the final product.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related pyridine derivatives can inhibit cell growth in breast and colon cancer models .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (Breast)TBD
Similar Pyridine DerivativeHCT116 (Colon)TBD
Similar Pyridine DerivativeA549 (Lung)TBD

Note: TBD = To Be Determined; specific IC50 values for the target compound may not be available in current literature.

The mechanism through which this compound exerts its biological effects is likely multifaceted. Similar compounds have been shown to induce apoptosis in cancer cells through:

  • Inhibition of key signaling pathways involved in cell proliferation.
  • Modulation of apoptotic markers such as caspases and Bcl-2 family proteins.

Case Studies

  • Case Study on Cancer Cell Lines : A study evaluating the antiproliferative effects of various pyridine derivatives found that compounds with electron-donating groups exhibited enhanced activity against MCF-7 cells compared to those with electron-withdrawing groups . This suggests that the electronic nature of substituents plays a crucial role in determining biological efficacy.
  • Chitin Synthesis Inhibition : Related compounds have been evaluated for their ability to inhibit chitin synthesis in insects, indicating potential applications in pest control . The structure–activity relationship (SAR) studies highlighted that hydrophobic substituents enhance larvicidal activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.